molecular formula C8H16ClN B2874290 [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride CAS No. 2055089-71-7

[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride

Cat. No.: B2874290
CAS No.: 2055089-71-7
M. Wt: 161.67
InChI Key: YXKXGYOCCCLSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C8H15N·HCl . It is a derivative of cyclohexene and is commonly used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a cyclohexene ring attached to an ethylamine group, and its hydrochloride salt form enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride typically involves the following steps:

    Cyclohexene Formation: Cyclohexene is prepared through the dehydration of cyclohexanol using an acid catalyst such as sulfuric acid.

    Ethylamine Addition: The cyclohexene is then reacted with ethylamine in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions to form [2-(3-Cyclohexen-1-yl)ethyl]amine.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the [2-(3-Cyclohexen-1-yl)ethyl]amine to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form saturated amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Cyclohexenone derivatives.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry:

    Building Block: [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of amine-containing compounds in biological systems.

Medicine:

    Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological pathways.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The ethylamine group can interact with receptors or enzymes, modulating their activity. The cyclohexene ring provides structural stability and influences the compound’s binding affinity to its targets. The hydrochloride form enhances its solubility, facilitating its transport and absorption in biological systems.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler amine derivative of cyclohexane.

    Cyclohexenylmethylamine: Similar structure but with a methyl group instead of an ethyl group.

    Cyclohexenylethylamine: Lacks the hydrochloride salt form.

Uniqueness:

    Structural Features: The combination of a cyclohexene ring with an ethylamine group and its hydrochloride salt form makes [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride unique.

    Solubility: The hydrochloride form enhances its solubility compared to similar compounds.

    Applications: Its specific structure allows for unique interactions in chemical and biological systems, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-cyclohex-3-en-1-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-2,8H,3-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKXGYOCCCLSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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